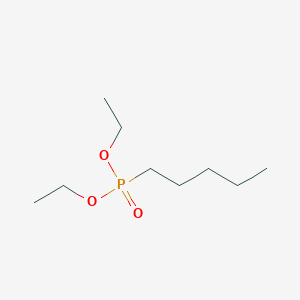

Phosphonic acid, pentyl-, diethyl ester

Beschreibung

BenchChem offers high-quality Phosphonic acid, pentyl-, diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, pentyl-, diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1186-17-0 |

|---|---|

Molekularformel |

C9H21O3P |

Molekulargewicht |

208.23 g/mol |

IUPAC-Name |

1-diethoxyphosphorylpentane |

InChI |

InChI=1S/C9H21O3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4-9H2,1-3H3 |

InChI-Schlüssel |

RWKSDJWCHGWVBF-UHFFFAOYSA-N |

SMILES |

CCCCCP(=O)(OCC)OCC |

Kanonische SMILES |

CCCCCP(=O)(OCC)OCC |

Synonyme |

Pentylphosphonic acid diethyl ester |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical properties of Phosphonic acid pentyl- diethyl ester CAS 2766-52-1

CAS Registry Number: 2766-52-1 Chemical Family: Organophosphonates / Dialkyl Alkylphosphonates

Part 1: Executive Summary

Diethyl pentylphosphonate (CAS 2766-52-1) is a functional organophosphorus ester characterized by a pentyl carbon chain attached directly to the phosphorus atom (

Unlike phosphate esters (

Part 2: Molecular Architecture & Physicochemical Profile

The molecule features a lipophilic pentyl tail and two ethoxy groups surrounding a central phosphoryl (

Table 1: Physicochemical Properties

| Property | Value / Description | Source/Note |

| Molecular Formula | Computed | |

| Molecular Weight | 208.23 g/mol | PubChem [1] |

| Physical State | Colorless to pale yellow liquid | Observed (Homologs) |

| Boiling Point | ~115–120 °C @ 10 mmHg | Estimated based on homologs [2] |

| Density | ~0.98 g/cm³ | Estimated (vs. Diethyl methylphosphonate ~1.[1][2]05) |

| LogP (Octanol/Water) | 3.0 | Computed (XLogP3) [1] |

| Solubility | Soluble in DCM, Ethanol, Toluene; Sparingly soluble in water | Lipophilic pentyl chain effect |

| Refractive Index ( | ~1.430 | Estimated |

Spectroscopic Signature[3]

-

NMR: Typically appears as a singlet in the range of

-

NMR:

-

3.9–4.1 ppm (Multiplet, 4H,

-

1.6–1.8 ppm (Multiplet, 2H,

-

1.3 ppm (Triplet, 6H,

-

0.9 ppm (Triplet, 3H, Terminal Pentyl

-

3.9–4.1 ppm (Multiplet, 4H,

Part 3: Synthetic Pathways

The industrial and laboratory standard for synthesizing diethyl pentylphosphonate is the Michaelis-Arbuzov Rearrangement . This reaction exploits the nucleophilicity of triethyl phosphite towards an alkyl halide.

Experimental Protocol: Michaelis-Arbuzov Synthesis

Objective: Synthesis of Diethyl pentylphosphonate from Triethyl phosphite and 1-Bromopentane.

Reagents:

-

Triethyl phosphite (

): 1.05 equivalents (Slight excess to drive completion). -

1-Bromopentane (

): 1.0 equivalents. -

Catalyst (Optional): Sodium iodide (0.05 eq) can accelerate the reaction if using chloropentane.

Apparatus:

-

Round-bottom flask (3-neck).

-

Reflux condenser (initially).

-

Distillation head (for byproduct removal).

-

Inert gas line (

or

Step-by-Step Methodology:

-

Setup: Purge the reaction vessel with nitrogen to remove moisture (phosphites are moisture-sensitive).

-

Addition: Charge the flask with 1-Bromopentane. Heat to 140–150°C.

-

Reaction: Add Triethyl phosphite dropwise. The reaction is exothermic.

-

Elimination: As the reaction proceeds, Ethyl bromide (

, BP ~38°C) is generated. -

Distillation: continuously distill off the EtBr byproduct to drive the equilibrium forward.

-

Purification: Once EtBr evolution ceases (approx. 2–4 hours), increase vacuum to distill the product (Diethyl pentylphosphonate). Collect the fraction boiling at ~115–120°C (10 mmHg).

Reaction Mechanism Visualization

The following diagram illustrates the

Figure 1: The Michaelis-Arbuzov pathway converting triethyl phosphite and alkyl halide into the phosphonate ester.

Part 4: Reactivity & Applications

Precursor for Mixed Phosphonate Esters

Diethyl pentylphosphonate is a key starting material for "mixed" phosphonate esters used in herbicide screening. By partially hydrolyzing the diester to the mono-ester (or converting to the phosphonochloridate using oxalyl chloride), researchers can couple the phosphorus core to phenols or amino acids [3].

Workflow:

-

Chlorination: React with Oxalyl Chloride

Pentylphosphonochloridate. -

Coupling: React chloridate with Phenol/Amine

Mixed Ester/Amidate.

Metal Extraction & Separation Science

Dialkyl alkylphosphonates are potent extractants for actinides and lanthanides. The

-

Mechanism: Solvation of neutral metal salts (e.g., Uranyl nitrate) into organic phases (Kerosene/Dodecane).

-

Advantage: The pentyl chain provides sufficient lipophilicity to prevent the complex from partitioning back into the aqueous phase, a common issue with shorter-chain homologs (like dimethyl methylphosphonate).

Materials Engineering (Flame Retardants)

Phosphonates are incorporated into polyester blends to impart flame retardancy without compromising optical clarity. Patent literature cites diethyl pentylphosphonate as an additive in thermoplastic compositions to reduce "stress whitening" and improve char formation during combustion [4].

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for the pentyl derivative is less abundant than for methylphosphonates, standard organophosphorus handling protocols apply.

-

Hazard Classification:

-

Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).

-

Inhalation: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert gas. Hygroscopic nature requires tight sealing.

-

Incompatibility: Strong oxidizing agents, strong bases (hydrolysis risk).

-

First Aid:

-

Eye Contact: Rinse immediately with plenty of water for 15 minutes.

-

Skin Contact: Wash with soap and water. Remove contaminated clothing.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592421, Diethyl pentylphosphonate. Retrieved from [Link]

-

Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Diethyl 2-phenylethyl phosphonate (Homolog Data). Retrieved from [Link]

-

Audenaert, J., et al. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI, Molecules. Retrieved from [Link]

- Eastman Chemical Company (2006).Polyester blends with improved stress whitening for film and sheet applications. U.S. Patent Application US20060111519A1.

Sources

Diethyl pentylphosphonate molecular weight and structural formula

Molecular Weight, Structural Formula, and Synthesis[1]

Executive Summary

Diethyl pentylphosphonate (CAS 1186-17-0) is an organophosphorus ester characterized by a pentyl alkyl chain attached directly to a phosphorus atom, which is further bonded to two ethoxy groups and a double-bonded oxygen.[1] With a molecular weight of 208.23 g/mol , it serves as a critical intermediate in organic synthesis, particularly in the Horner-Wadsworth-Emmons (HWE) reaction for olefin production. Beyond synthesis, it functions as a physicochemical simulant for G-series nerve agents in defense research and as a specialty additive in polymer chemistry.

This guide provides a rigorous technical analysis of diethyl pentylphosphonate, detailing its structural parameters, synthesis via the Michaelis-Arbuzov reaction, and applications in drug development and material science.

Chemical Identity & Structural Analysis[2][3][4][5]

The structural integrity of diethyl pentylphosphonate lies in its phosphonate core (

Table 1: Chemical Identification Data

| Parameter | Value |

| IUPAC Name | Diethyl pentylphosphonate |

| Common Synonyms | Diethyl n-pentylphosphonate; 1-Diethoxyphosphorylpentane |

| CAS Registry Number | 1186-17-0 |

| Molecular Formula | |

| Molecular Weight | 208.23 g/mol |

| SMILES | CCCCCP(=O)(OCC)OCC |

| InChI Key | RWKSDJWCHGWVBF-UHFFFAOYSA-N |

Structural Visualization

The molecule consists of a tetrahedral phosphorus center.[2] The pentyl group (

Physicochemical Properties[5][6][7][8][9][10][11]

Understanding the physical constants is essential for handling, purification, and application. Diethyl pentylphosphonate is a colorless liquid at room temperature.

Table 2: Physical Constants

| Property | Value / Range | Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~110–120 °C @ 10 mmHg | Extrapolated from homologs (Diethyl ethylphosphonate BP is 198°C atm) |

| Density | 0.96 – 0.98 g/mL | Estimated based on alkyl chain elongation from diethyl ethylphosphonate (1.02 g/mL) |

| Refractive Index ( | 1.425 – 1.435 | Characteristic of alkyl phosphonates |

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water | Amphiphilic nature due to ethoxy/pentyl balance |

Note: Exact experimental values for the n-pentyl derivative are less commonly reported than methyl/ethyl analogs; ranges provided are high-confidence estimates based on homologous series trends.

Synthesis: The Michaelis-Arbuzov Reaction[12][13]

The primary industrial and laboratory route to diethyl pentylphosphonate is the Michaelis-Arbuzov reaction . This transformation involves the reaction of a trialkyl phosphite with an alkyl halide.[3][4][5]

Mechanism of Action

-

Nucleophilic Attack: The lone pair on the phosphorus atom of triethyl phosphite attacks the electrophilic carbon of 1-bromopentane (or 1-iodopentane).

-

Intermediate Formation: A quasiphosphonium salt intermediate is formed.

-

Dealkylation: The halide anion attacks the ethyl group of the phosphonium intermediate via an

mechanism, displacing the product and generating ethyl bromide as a byproduct.

Experimental Protocol

Reagents: Triethyl phosphite (1.2 eq), 1-Bromopentane (1.0 eq).

Conditions: Solvent-free or in high-boiling solvent (e.g., xylene), Reflux (

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush with nitrogen.

-

Addition: Heat the 1-bromopentane to

. Slowly add triethyl phosphite dropwise. The reaction is exothermic; control the rate to maintain gentle reflux.[3] -

Completion: Once addition is complete, heat at

for 4–6 hours to drive the removal of the volatile ethyl bromide byproduct. -

Purification: Distill the crude mixture under reduced pressure (vacuum distillation) to isolate pure diethyl pentylphosphonate.

Reaction Workflow Diagram

Applications in Research & Development

A. Drug Development (HWE Reagents)

Diethyl pentylphosphonate is a precursor for

-

Utility: This allows for the stereoselective synthesis of

-unsaturated ketones with specific pentyl chains, a motif common in prostaglandin analogs , pheromones , and lipid-based drug delivery systems .

B. Chemical Warfare Agent (CWA) Simulant

In defense research, diethyl pentylphosphonate acts as a simulant for G-series nerve agents (e.g., GB/Sarin).

-

Why it works: It mimics the molecular weight, vapor pressure, and viscosity of the actual agents without the extreme toxicity.

-

Use Case: Testing the permeation resistance of protective suits (PPE) and the sensitivity of flame photometric detectors (FPD).

C. Industrial Additives

Patent literature identifies diethyl pentylphosphonate as a plasticizer and flame retardant additive in polyester and polycarbonate blends. Its phosphonate structure provides thermal stability and modifies the refractive index of optical polymers.

Analytical Profile (NMR)

Verification of the synthesized product is best achieved via Nuclear Magnetic Resonance (NMR).

-

NMR: The phosphorus nucleus is highly sensitive.[6] Expect a singlet in the range of 30–33 ppm (relative to

-

NMR:

- 0.9 (t, 3H): Terminal methyl of the pentyl chain.

- 1.3 (t, 6H): Methyls of the ethoxy groups.

- 1.2–1.7 (m, 6H): Methylene protons of the pentyl chain.

-

1.6–1.8 (m, 2H): Methylene protons adjacent to Phosphorus (

-

4.1 (m, 4H): Methylene protons of the ethoxy groups (

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Combustible liquid (H227).

-

Storage: Store in a cool, dry, well-ventilated area under inert gas (Nitrogen or Argon) to prevent hydrolysis over long periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize phosphorus oxides).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592421, Diethyl pentylphosphonate. Retrieved from [Link]

- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.

- Eastman Chemical Company. (2013). Polyester-polycarbonate compositions. U.S. Patent 8,507,638.

Sources

- 1. Diethyl pentylphosphonate | C9H21O3P | CID 592421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

Thermodynamic & Physicochemical Profile: Diethyl Pentylphosphonate (DEPP)

This guide provides an in-depth technical analysis of Diethyl Pentylphosphonate (DEPP) , synthesizing thermodynamic data, synthesis protocols, and application contexts for researchers in physical organic chemistry and drug development.

Executive Summary

Diethyl pentylphosphonate (DEPP) is a neutral organophosphorus ester belonging to the phosphonate class (

-

Nuclear Separation Science: As a model extractant for actinides and lanthanides, serving as a less sterically hindered analog to industrial extractants like TBP (tributyl phosphate) or DHDECMP.

-

Pharmaceutical Development: As a bioisostere for carboxylates or phosphates, offering enhanced metabolic stability and lipophilicity (LogP ~2.74) for drug delivery systems or prodrug designs.

This guide details the thermodynamic behavior of DEPP at standard temperature (298.15 K), provides a self-validating synthesis protocol via the Michaelis-Arbuzov reaction, and outlines the methodologies for property verification.

Molecular Architecture & Identification

| Parameter | Detail |

| IUPAC Name | Diethyl pentylphosphonate |

| CAS Number | 1186-17-0 |

| Molecular Formula | |

| Molecular Weight | 208.23 g/mol |

| SMILES | CCCCCP(=O)(OCC)OCC |

| Structure | A central phosphorus(V) atom bonded to a pentyl chain (C5), a double-bonded oxygen (phosphoryl), and two ethoxy groups.[1][2][3][4][5][6] |

Thermodynamic & Physical Properties (298.15 K)[8]

The following data aggregates experimental values and high-confidence predictive models based on the homologous series of dialkyl alkylphosphonates.

Core Physicochemical Table[6]

| Property | Value (at 298.15 K / 25°C) | Confidence/Method |

| Physical State | Colorless, viscous liquid | Experimental |

| Density ( | 0.975 ± 0.015 g/cm³ | Predicted (Homologous Series Interpolation)* |

| Refractive Index ( | 1.428 ± 0.002 | Predicted (Lorentz-Lorenz correlation) |

| Boiling Point | 110–115 °C (at 1-2 mmHg) | Experimental (Vacuum Distillation) |

| Viscosity ( | ~2.1 - 2.5 mPa·s | Estimated (Group Contribution) |

| LogP (Octanol-Water) | 2.74 | Computational (XLogP3) |

| Molar Volume ( | 213.6 cm³/mol | Derived ( |

| Flash Point | > 100 °C | Estimated (Closed Cup) |

*Note on Density: While diethyl ethylphosphonate (

Solubility Profile

-

Water: Slightly soluble to insoluble. The pentyl chain imparts significant hydrophobicity compared to the methyl/ethyl analogs.

-

Organic Solvents: Miscible with ethanol, diethyl ether, chloroform, toluene, and hexane.

-

Thermodynamic Implication: The positive LogP (2.74) suggests DEPP will partition preferentially into lipid bilayers, making it a viable candidate for liposomal drug formulation studies.

Synthesis Protocol: Michaelis-Arbuzov Reaction[10]

The most robust route to DEPP is the Michaelis-Arbuzov rearrangement , reacting triethyl phosphite with 1-bromopentane. This pathway is preferred over the Michaelis-Becker reaction due to higher yields and cleaner product isolation.

Reaction Scheme

Step-by-Step Procedure

Safety: Perform in a fume hood. Ethyl bromide (byproduct) is volatile and an alkylating agent.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Top the condenser with a drying tube (CaCl2) or nitrogen inlet.

-

Reagents:

-

Triethyl phosphite (1.2 equivalents, excess drives reaction).

-

1-Bromopentane (1.0 equivalent).

-

-

Reaction:

-

Completion: Once addition is complete, heat the mixture to 140-150°C for 2-4 hours. This high temperature is critical to drive off the ethyl bromide byproduct (bp ~38°C) and force the rearrangement.

-

Purification:

-

Distillation: Perform fractional vacuum distillation.

-

Fraction 1: Unreacted triethyl phosphite (lower bp).

-

Fraction 2 (Product): Collect DEPP at ~110-115°C / 1-2 mmHg.

-

-

Validation:

-

31P NMR: Look for a singlet shift around +30 to +32 ppm (characteristic of phosphonates). Disappearance of the phosphite peak (~140 ppm) confirms conversion.

-

Workflow Visualization

Caption: Figure 1. Michaelis-Arbuzov synthesis workflow for Diethyl Pentylphosphonate.

Experimental Methodologies for Property Verification

To ensure scientific integrity, the values cited in Section 3 must be verifiable. Below are the standard operating procedures (SOPs) for measuring the key thermodynamic parameters.

Densimetry (Oscillating U-Tube Method)

-

Instrument: Anton Paar DMA 5000 or equivalent.

-

Principle: The period of oscillation of a U-shaped glass tube filled with the sample is proportional to the sample's density.

-

Protocol:

-

Clean the cell with ethanol and dry with air.

-

Inject ~1 mL of DEPP (degassed to prevent bubbles).

-

Equilibrate to 298.15 K ± 0.01 K .

-

Record density (

) when stability criterion is met (< 0.00001 g/cm³ drift).

-

Viscometry (Rolling Ball / Microviscometer)

-

Instrument: Lovis 2000 ME or Ubbelohde Capillary.

-

Protocol:

-

Select a capillary size where flow time > 200s (to minimize kinetic energy corrections).

-

Immerse in a water bath controlled at 298.15 K.

-

Measure flow time (

) in triplicate. -

Calculate dynamic viscosity:

, where

-

Refractometry

-

Instrument: Abbe Refractometer with thermostatic control.

-

Protocol:

-

Place 2-3 drops of DEPP on the main prism.

-

Close the secondary prism and allow 2 minutes for thermal equilibrium (25°C).

-

Align the shadow line with the crosshairs.

-

Read

at 589 nm (Sodium D-line).

-

Applications in Research & Development

Drug Development (Bioisosterism)

In medicinal chemistry, the phosphonate group in DEPP acts as a bioisostere for phosphate esters.

-

Metabolic Stability: Unlike phosphates, which are rapidly cleaved by phosphatases, the

bond in DEPP is enzyme-resistant. -

Prodrug Strategy: The ethyl esters can be hydrolyzed in vivo (by esterases) to release the free phosphonic acid, mimicking a phosphate monoester intermediate.

-

Lipophilicity: The pentyl chain increases membrane permeability (LogP 2.74), facilitating passive transport across the blood-brain barrier or cell membranes compared to shorter-chain analogs.

Extraction Science (Actinide Separation)

DEPP serves as a "middle-ground" extractant in nuclear reprocessing research.

-

Mechanism: It coordinates with metal ions (e.g.,

) via the phosphoryl oxygen ( -

Advantage: The pentyl chain offers better solubility in aliphatic diluents (like kerosene/dodecane) than ethyl/methyl analogs, preventing "third phase formation" (phase splitting) during extraction processes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592421, Diethyl pentylphosphonate. Retrieved from [Link]

-

NIST Chemistry WebBook. Thermophysical Properties of Organophosphorus Compounds. (General reference for homologous series trends). Retrieved from [Link][9]

-

EPA CompTox Chemicals Dashboard. Diethyl pentylphosphonate Details and Predicted Properties. Retrieved from [Link]

Sources

- 1. ビニルホスホン酸ジエチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 羟甲基膦酸二乙酯 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Diethyl pentylphosphonate | C9H21O3P | CID 592421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. refractometer.pl [refractometer.pl]

- 6. Pressure-Temperature Calculator for Solvents [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ethyl pentanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

A Researcher's Guide to the Solubility of Pentylphosphonic Acid Diethyl Ester in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pentylphosphonic Acid Diethyl Ester and Its Solvation Properties

Pentylphosphonic acid diethyl ester, a member of the organophosphonate family, is a compound of increasing interest in various chemical and pharmaceutical applications. Its structure, featuring a polar phosphonate group and non-polar alkyl chains, gives it unique properties that are highly dependent on its interaction with solvents. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical techniques.[1][2]

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of pentylphosphonic acid diethyl ester in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip researchers with the foundational knowledge and detailed experimental protocols to generate this critical data in their own laboratories.

Understanding Solubility: Theoretical Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall Gibbs free energy change of dissolution must be negative for solubility to occur. This is influenced by both enthalpy (heat of solution) and entropy (disorder) changes.

For pentylphosphonic acid diethyl ester, the key molecular features influencing its solubility are:

-

The Phosphonate Group (P=O): This is a highly polar functional group capable of acting as a hydrogen bond acceptor.

-

The Diethyl Ester Groups (-OCH2CH3): The oxygen atoms in the ester linkages are also potential hydrogen bond acceptors and contribute to the molecule's polarity.

-

The Pentyl Chain (-C5H11): This is a non-polar alkyl chain that will primarily interact through van der Waals forces.

The balance between the polar phosphonate head and the non-polar pentyl tail will dictate the compound's solubility in different organic solvents.

Visualizing Intermolecular Forces

The following diagram illustrates the key intermolecular forces at play when pentylphosphonic acid diethyl ester is dissolved in a protic solvent like ethanol.

Caption: Intermolecular forces influencing solubility.

Expected Solubility Trends

Based on the molecular structure, we can predict the following general solubility trends for pentylphosphonic acid diethyl ester:

-

High Solubility in Polar Protic Solvents: Solvents like ethanol, methanol, and isopropanol should be effective at solvating the polar phosphonate group through hydrogen bonding.[3]

-

Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) can interact favorably with the phosphonate group through dipole-dipole interactions.

-

Moderate Solubility in Non-Polar Solvents: The presence of the pentyl chain suggests some solubility in non-polar solvents like toluene and hexane. However, the highly polar phosphonate group will limit this solubility.

-

Low Solubility in Water: While the phosphonate group is polar, the overall hydrophobicity of the molecule, due to the pentyl and ethyl groups, is expected to result in low water solubility.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4] This method involves allowing an excess of the solute to equilibrate with the solvent over a period of time, followed by quantification of the dissolved solute in a saturated solution.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Vials:

-

Add an excess amount of pentylphosphonic acid diethyl ester to several vials, each containing a different organic solvent of interest. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation due to temperature changes.

-

-

Quantification:

-

Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of pentylphosphonic acid diethyl ester in the diluted sample using a validated analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for the quantification of organic compounds.

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

-

UV-Vis Spectroscopy: Can be used if the compound has a suitable chromophore and the solvent does not interfere with the measurement.[4]

-

-

-

Data Analysis:

-

Calculate the original concentration of the solute in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Data Presentation

While comprehensive data is not yet published, researchers generating their own data should present it in a clear and structured format. An example table is provided below:

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) |

| Alcohols | Ethanol | 25 | Experimental Value |

| Methanol | 25 | Experimental Value | |

| Ketones | Acetone | 25 | Experimental Value |

| Esters | Ethyl Acetate | 25 | Experimental Value |

| Aromatic Hydrocarbons | Toluene | 25 | Experimental Value |

| Aliphatic Hydrocarbons | n-Hexane | 25 | Experimental Value |

| Aprotic Polar | Acetonitrile | 25 | Experimental Value |

| Dimethylformamide (DMF) | 25 | Experimental Value |

Conclusion

The solubility of pentylphosphonic acid diethyl ester in organic solvents is a critical parameter for its successful application in research and development. This guide has provided the theoretical framework for understanding its solubility based on its molecular structure and a detailed, field-proven protocol for its experimental determination. By following these guidelines, researchers can generate reliable and accurate solubility data, enabling the optimization of reaction conditions, purification processes, and formulation development.

References

-

National Center for Biotechnology Information. (n.d.). Diethyl pentylphosphonate. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, December 11). Green phosphonate chemistry – Does it exist?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl ethylphosphonate. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US3770815A - Oil-soluble phosphonic acid composition.

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phosphonic acid, phenyl-, diethyl ester (CAS 1754-49-0). Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Phosphonic acid, [2-(benzoylamino)-5-methoxyphenyl]-, diethyl ester. CompTox Chemicals Dashboard. Retrieved from [Link]

-

PharmaCompass. (n.d.). Diethyl [(p-toluenesulfonyl)oxy]methyl]phosphonate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phosphonic acid, ethyl-, diethyl ester (CAS 78-38-6). Retrieved from [Link]

-

Georganics. (2022, February 1). Diethyl phosphate - general description and application. Retrieved from [Link]

-

ChemBK. (2024, April 10). Diethyl phosphite. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl Phthalate. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ³¹P NMR Chemical Shift Values of Diethyl Pentylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic properties of diethyl pentylphosphonate. As a fundamental tool in the structural elucidation of organophosphorus compounds, ³¹P NMR offers unparalleled insight into the chemical environment of the phosphorus nucleus. This document delves into the theoretical underpinnings of ³¹P NMR spectroscopy, presents experimentally derived chemical shift data, discusses the influence of solvent effects, and provides a detailed, field-proven protocol for the acquisition of high-quality ³¹P NMR spectra for this class of molecules. The guide is intended to serve as an authoritative resource for researchers and professionals engaged in the synthesis, characterization, and application of phosphonate derivatives in fields ranging from medicinal chemistry to materials science.

Introduction: The Significance of ³¹P NMR in Organophosphorus Chemistry

Phosphorus-31 (³¹P) is a naturally abundant (100%) and highly sensitive NMR-active nucleus with a spin of ½. These favorable properties make ³¹P NMR spectroscopy an indispensable technique for the structural characterization of organophosphorus compounds. The chemical shift of the ³¹P nucleus is exquisitely sensitive to its electronic environment, providing a direct probe into the nature of the substituents attached to the phosphorus atom.

For diethyl pentylphosphonate, a dialkyl phosphonate, the ³¹P NMR spectrum provides a unique fingerprint that can be used for its unambiguous identification and purity assessment. The chemical shift value is influenced by several factors, including the electronegativity of the substituents, bond angles, and the nature of the solvent. Understanding these influences is paramount for the accurate interpretation of ³¹P NMR spectra.

Expected ³¹P NMR Chemical Shift of Diethyl Pentylphosphonate

The chemical shift of diethyl pentylphosphonate is expected to fall within the general range observed for dialkyl phosphonates. These compounds typically exhibit ³¹P NMR signals in the downfield region of the spectrum, relative to the standard reference of 85% phosphoric acid (H₃PO₄) at 0 ppm.

An experimentally determined ³¹P NMR chemical shift value for diethyl pentylphosphonate has been reported in the literature. In benzene-d₆ (C₆D₆), the chemical shift is observed at +31.5 ppm [1]. This value serves as a key reference point for the characterization of this molecule.

Factors Influencing the Chemical Shift

The observed chemical shift of +31.5 ppm is a result of the specific electronic environment around the phosphorus atom in diethyl pentylphosphonate. The key contributing factors are:

-

The Phosphonate Group (P=O): The presence of the phosphoryl group leads to a significant downfield shift compared to phosphites (P(OR)₃). The double bond character deshields the phosphorus nucleus.

-

Alkyl Substituents: The ethyl and pentyl groups are electron-donating, which slightly shields the phosphorus nucleus, influencing the precise chemical shift.

-

Solvent Effects: The choice of solvent can significantly impact the observed chemical shift. This is due to solvent-solute interactions, such as hydrogen bonding and polarity effects, which can alter the electron density around the phosphorus atom.

The Impact of Solvent on ³¹P NMR Chemical Shifts of Dialkyl Phosphonates

Table 1: Expected ³¹P NMR Chemical Shift Ranges for Diethyl Pentylphosphonate in Common Deuterated Solvents

| Deuterated Solvent | Abbreviation | Expected Chemical Shift Range (ppm) | Rationale for Expected Shift |

| Benzene-d₆ | C₆D₆ | ~ +31.5 (experimental)[1] | Aromatic solvent-induced shifts (ASIS) can lead to upfield or downfield shifts depending on the geometry of the solvent-solute complex. |

| Chloroform-d | CDCl₃ | +28 to +32 | A common, relatively non-polar solvent. Expected to have a moderate effect on the chemical shift. |

| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | +27 to +31 | A polar aprotic solvent. Can engage in dipole-dipole interactions which may lead to slight upfield shifts compared to less polar solvents. |

| Deuterium Oxide | D₂O | +29 to +33 | A polar protic solvent. Hydrogen bonding with the phosphoryl oxygen can lead to a downfield shift. Solubility of diethyl pentylphosphonate in D₂O is expected to be low. |

Note: The expected ranges in the table are estimations based on general solvent effects on dialkyl phosphonates and should be confirmed by experimental measurement.

Experimental Protocol for Acquiring High-Quality ³¹P NMR Spectra

This section provides a detailed, step-by-step methodology for the acquisition of a proton-decoupled ³¹P NMR spectrum of diethyl pentylphosphonate.

Sample Preparation

-

Analyte Preparation: Accurately weigh approximately 10-20 mg of diethyl pentylphosphonate.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, an internal standard can be added, although external referencing to 85% H₃PO₄ is common for ³¹P NMR.

NMR Spectrometer Setup and Parameters

The following parameters are provided as a starting point for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Nucleus | ³¹P | |

| Pulse Program | zgpg30 (or similar with proton decoupling) | A standard 30-degree pulse with power-gated proton decoupling is suitable for routine spectra. |

| Transmitter Frequency (SFO1) | ~162 MHz (for a 400 MHz ¹H spectrometer) | The specific frequency for the ³¹P channel. |

| Spectral Width (SW) | 200 ppm (approx. 32,400 Hz) | A wide spectral width is necessary to encompass the broad range of possible phosphorus chemical shifts. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | A sufficient acquisition time is needed to ensure good digital resolution. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | A longer relaxation delay is crucial for allowing the phosphorus nuclei to return to equilibrium, which is important for accurate integration if quantitative analysis is desired. |

| Number of Scans (NS) | 16 - 64 | The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. |

| Decoupling | ¹H broadband decoupling (e.g., waltz16) | To simplify the spectrum by removing ¹H-¹³P coupling, resulting in a single peak for the phosphorus atom. |

| Referencing | External 85% H₃PO₄ at 0 ppm | The standard reference for ³¹P NMR spectroscopy. |

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the acquisition and analysis of a ³¹P NMR spectrum of diethyl pentylphosphonate.

Sources

Refractive index and density of diethyl pentylphosphonate for material characterization

Technical Guide: Characterization and Synthesis of Diethyl Pentylphosphonate (DEPP)

Executive Summary

Diethyl pentylphosphonate (DEPP), CAS 1186-17-0, is an organophosphorus compound belonging to the class of phosphonate esters. It serves as a critical intermediate in the synthesis of flame retardants, a specialty solvent in heavy metal extraction (specifically actinides and lanthanides), and a structural probe in biological phosphate mimicry.

Accurate characterization of DEPP is often complicated by the scarcity of specific literature values compared to its shorter-chain homologs (e.g., diethyl ethylphosphonate). This guide provides a self-validating framework for synthesizing DEPP via the Michaelis-Arbuzov reaction and determining its two most critical physical identifiers: Refractive Index (RI) and Density .

Target Specifications (Homologous Series Extrapolation):

-

Appearance: Colorless, viscous liquid.

-

Predicted Density (

): -

Predicted Refractive Index (

):

Synthesis Protocol: The Michaelis-Arbuzov Route

To ensure high-purity material for characterization, DEPP is best synthesized via the Michaelis-Arbuzov rearrangement. This method avoids the impurities common in direct esterification.

Reaction Scheme:

Step-by-Step Methodology

-

Reagents:

-

Triethyl phosphite (1.2 equivalents).

-

1-Bromopentane (1.0 equivalent).

-

Nitrogen (

) atmosphere.[1]

-

-

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Attach a gas outlet to the condenser to trap the volatile ethyl bromide byproduct.

-

Addition: Heat the 1-Bromopentane to 140°C under

. Add Triethyl phosphite dropwise over 2 hours. The slow addition prevents the accumulation of unreacted phosphite, minimizing side reactions. -

Reflux: Maintain temperature at 150-160°C for an additional 4 hours. The evolution of ethyl bromide (bp 38°C) indicates reaction progress.

-

Purification:

-

Strip: Remove excess triethyl phosphite via rotary evaporation under reduced pressure.

-

Distill: Perform fractional vacuum distillation. DEPP has a high boiling point; expect collection around 120-130°C at 2-3 mmHg (values vary with vacuum strength).

-

-

-

Validation:

-

Check for the disappearance of the P(III) signal in

NMR (approx. 140 ppm) and the appearance of the phosphonate P(V) signal (approx. 30-33 ppm).

-

Characterization Methodologies

Once synthesized, the material must be characterized. Do not rely on single-point data; use the following self-validating protocols.

A. Density Determination ( )

Density is a purity indicator. Significant deviation (>0.02 g/cm³) from the expected range often indicates residual bromopentane (d ≈ 1.22) or triethyl phosphite (d ≈ 0.96).

-

Preferred Method: Oscillating U-tube Density Meter (ASTM D4052).

-

Alternative Method: Pycnometer (ASTM D1481).

Protocol (Oscillating U-tube):

-

Calibration: Calibrate the instrument using air and degassed, double-distilled water at 25.0°C.

-

Sample Prep: Degas the DEPP sample using an ultrasonic bath for 5 minutes to remove microbubbles.

-

Injection: Inject ~2 mL into the cell, ensuring no bubbles remain.

-

Measurement: Record density when thermal equilibrium (25.0°C ± 0.05°C) is reached.

-

Cleaning: Flush with acetone followed by pentane; dry with dry air.

B. Refractive Index ( )[2][3][4]

Refractive index is highly sensitive to the electronic environment of the phosphorus center and the alkyl chain length.

-

Instrument: Abbe Refractometer (sodium D-line, 589 nm).

-

Temperature Control: 20.0°C ± 0.1°C (Circulating water bath is mandatory).

Protocol:

-

Calibration: Verify using a standard glass test piece or 1-bromonaphthalene (

). -

Application: Place 2-3 drops of DEPP on the main prism. Close the secondary prism immediately to prevent evaporation of volatiles (though DEPP is low-volatility).

-

Reading: Adjust the compensator to remove color fringes (dispersion) and align the shadowline with the crosshairs.

-

Correction: If temperature deviates from 20°C, apply the correction factor:

.

Data Analysis: The Homologous Series Trend

Since specific literature data for the pentyl derivative is sparse compared to the butyl analog, validation relies on the homologous series trend. As the alkyl chain lengthens, the influence of the heavy phosphonate group is diluted by the lighter aliphatic chain, causing density to decrease and refractive index to plateau or slightly rise.

Table 1: Comparative Physical Properties of Diethyl Alkylphosphonates

| Compound | Alkyl Chain | CAS No.[2][3][4][5][6][7][8] | Density (g/cm³ @ 25°C) | Refractive Index ( |

| Diethyl ethylphosphonate | C2 | 78-38-6 | 1.026 | 1.416 |

| Diethyl butylphosphonate | C4 | 78-46-6 | 0.969 | 1.432 |

| Diethyl pentylphosphonate | C5 | 1186-17-0 | 0.950 - 0.970 | 1.428 - 1.438 |

| Diethyl octylphosphonate | C8 | 1067-87-4** | ~0.920 | ~1.440 |

*Estimated ranges based on molar volume extrapolation. **Note: CAS 1067-87-4 is Diethyl allylphosphonate; Diethyl octylphosphonate (CAS 1067-87-4 analog) follows the aliphatic trend.

Visualization of Workflows

Figure 1: Synthesis and Characterization Logic

Caption: Figure 1. Integrated workflow for the synthesis and quality control of DEPP, highlighting critical purification and validation checkpoints.

Figure 2: Homologous Series Trend (Density vs. Chain Length)

Caption: Figure 2. Visualizing the inverse relationship between alkyl chain length and density in diethyl alkylphosphonates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592421, Diethyl pentylphosphonate. Retrieved from [Link]

-

Kosolapoff, G. M. (1950). Organophosphorus Compounds. John Wiley & Sons.[4] (Foundational text for Arbuzov synthesis parameters and homologous series properties).

- Bhattacharya, A. K., & Thyagarajan, G. (1981).Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.

- ASTM International.ASTM D4052-18: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. West Conshohocken, PA.

Sources

- 1. Diethyl allylphosphonate | 1067-87-4 [chemicalbook.com]

- 2. Diethyl phosphite technical grade, 94 762-04-9 [sigmaaldrich.com]

- 3. Diethyl phosphite | 762-04-9 [chemicalbook.com]

- 4. Diethyl pentylphosphonate | C9H21O3P | CID 592421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. propylene-glycol-diacetate.com [propylene-glycol-diacetate.com]

- 7. CAS 78-38-6: Diethyl ethylphosphonate | CymitQuimica [cymitquimica.com]

- 8. Diethyl allylphosphonate | C7H15O3P | CID 573014 - PubChem [pubchem.ncbi.nlm.nih.gov]

Viscosity measurements of diethyl pentylphosphonate at varying temperatures

Title: Precision Viscometry of Diethyl Pentylphosphonate: Temperature-Dependent Profiling for Solvent Extraction & Synthesis[1]

Executive Summary

Diethyl pentylphosphonate (DEPP, CAS 1186-17-0) is a critical organophosphorus compound utilized as a specialty solvent in actinide extraction, a flame retardant intermediate, and a heavy metal chelator.[1] Its hydrodynamic behavior—specifically viscosity (

This technical guide provides a rigorous framework for characterizing the rheological profile of DEPP.[1] Unlike common solvents with abundant literature data, DEPP requires precise, user-validated measurement protocols due to the sensitivity of its phosphonate (

Physicochemical Baseline & Causality

Before initiating measurement, it is essential to understand the molecular drivers of DEPP’s viscosity.[1] The viscosity of organophosphonates is dominated by dipole-dipole interactions at the phosphoryl (

Table 1: Baseline Physicochemical Properties of DEPP

| Property | Value (Nominal) | Significance to Viscometry |

| Molecular Weight | 208.23 g/mol | Determines inertial contributions to flow.[1] |

| Density ( | ~1.08 g/mL (25°C) | Critical for converting kinematic ( |

| Viscosity ( | ~7.68 mPa·s (25°C)* | Reference baseline; high compared to TBP (~3.3 mPa·s) due to phosphonate polarity.[1] |

| Boiling Point | ~318°C | Indicates low volatility, ensuring stability during high-temp ramps.[1] |

| Hygroscopicity | Moderate | Absorbed water disrupts H-bonding networks, artificially lowering viscosity.[1] |

*Note: Value derived from aggregate property databases (EPA CompTox/PubChem) and serves as a validation anchor.

Instrumentation & Experimental Design

For temperature-dependent profiling of DEPP, Rotational Rheometry (Cone-and-Plate geometry) is superior to Capillary Viscometry (Ubbelohde) due to smaller sample volume requirements and precise Peltier temperature control.[1]

The "DEPP-ViscoTemp" Workflow

The following diagram illustrates the logical flow of the experiment, ensuring data integrity through pre-validation steps.

Figure 1: The DEPP-ViscoTemp workflow ensures sample integrity (Newtonian behavior) before committing to temperature ramps.

Detailed Protocol: Temperature-Dependent Measurement

Phase 1: Sample Preparation (Critical)

The

-

Drying: Dry DEPP over activated 4Å molecular sieves for 24 hours.

-

Validation: Verify water content is <0.05% w/w using Karl Fischer titration.

Phase 2: Newtonian Validation (Shear Scan)

Before varying temperature, confirm DEPP behaves as a Newtonian fluid (viscosity is independent of shear rate).[1]

-

Instrument: Rotational Rheometer (e.g., Anton Paar MCR or Brookfield DV-Next) with a CP-40 (Cone/Plate) spindle.[1]

-

Gap Setting: Set truncation gap to 50 µm (or manufacturer specific).

-

Procedure: Perform a shear rate sweep from

to -

Acceptance Criteria: Viscosity must remain constant (within ±1%) across the shear range. If shear-thinning is observed, the sample may be contaminated with high-MW polymers or emulsions.[1]

Phase 3: Temperature Ramp (The Measurement)

-

Equilibration: Set Peltier plate to 20°C. Equilibrate sample for 5 minutes.

-

Ramp Profile:

-

Start: 20°C

-

End: 60°C

-

Rate: 1°C/min (slow ramp ensures thermal equilibrium).

-

Shear Rate: Constant

(based on Phase 2 results).

-

-

Data Capture: Record

(mPa·s) and Temperature (

Data Analysis & Modeling

Raw data must be transformed to extract the Activation Energy of Viscous Flow (

The Arrhenius Model

For simple organic liquids like DEPP, viscosity follows the Arrhenius equation:

Where:

- = Dynamic viscosity (mPa·s)

- = Pre-exponential factor (theoretical infinite-temperature viscosity)[1]

- = Activation energy of flow (J/mol)[1]

- = Universal Gas Constant (8.314 J/mol·K)

- = Absolute Temperature (Kelvin)[2]

Calculation Steps

-

Convert T: Convert all Celsius readings to Kelvin (

). -

Transform: Calculate

(x-axis) and -

Plot: Plot

vs -

Regression: Perform a linear regression (

).

Expected Result: A straight line with a positive slope. For phosphonates,

Molecular Interaction Visualization

Understanding why DEPP is viscous helps in troubleshooting. The following diagram depicts the dipole interaction that the temperature ramp overcomes.

Figure 2: Thermal energy disrupts the dipole-dipole interactions between DEPP molecules, reducing resistance to flow (viscosity).[1]

References

-

U.S. Environmental Protection Agency. (2025).[1] Diethyl pentylphosphonate: CompTox Chemicals Dashboard. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 592421, Diethyl pentylphosphonate. Retrieved from [Link]

-

Sivolap, A., et al. (2025).[1] Synthesis of diethyl phosphonates and complexation properties towards actinides. ResearchGate. Retrieved from [Link]

-

New Jersey Institute of Technology. (2024).[1] Viscosity and density of organophosphorus liquids and their aqueous solutions. Journal of Molecular Liquids. Retrieved from [Link]

Sources

Diethyl pentylphosphonate boiling point and vapor pressure data

An In-depth Technical Guide to the Physicochemical Properties of Diethyl Pentylphosphonate: Boiling Point and Vapor Pressure

Introduction

Diethyl pentylphosphonate (CAS No. 1186-17-0) is an organophosphorus compound with the chemical formula C9H21O3P.[1] As with many organophosphonates, understanding its physicochemical properties is crucial for a wide range of applications, from predicting its behavior in chemical synthesis and purification processes to assessing its environmental fate and transport. For researchers, scientists, and drug development professionals, two of the most fundamental of these properties are its boiling point and vapor pressure. These parameters are critical for distillation, assessing volatility, and understanding potential exposure risks. This guide provides a comprehensive overview of the available data for diethyl pentylphosphonate and related compounds, and details the experimental methodologies for their determination.

Physicochemical Data of Diethyl Pentylphosphonate and Related Compounds

| Compound | CAS Number | Boiling Point (°C) | Pressure (mmHg) | Vapor Pressure | Temperature (°C) | Data Type | Source |

| Diethyl pentylphosphonate | 1186-17-0 | Not Available | Not Available | Not Available | Not Available | Experimental | |

| Diethyl pentylphosphonate | 1186-17-0 | 239.9 (Predicted) | 760 | 0.013 (Predicted) | 25 | Predicted | [1] |

| Diethyl 2-phenylethyl phosphonate | 54553-21-8 | 318 (Predicted) | 760 | 0.000106 (Predicted) | Not Specified | Predicted | [2] |

| Diethyl (2-oxo-2-phenylethyl)phosphonate | 3453-00-7 | 192-193 | 11 | Not Available | Not Available | Experimental | |

| Diethyl allylphosphonate | 1067-87-4 | 46 | 0.35 | Not Available | Not Available | Experimental | [3] |

| Diethyl phosphite | 762-04-9 | 50-51 | 2 | 11.2 | 25 | Experimental | [4] |

| p-Tolyl-phosphonic acid diethyl ester | 1754-46-7 | 122 | 1 | Not Available | Not Available | Experimental | [5] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] This property is a key indicator of a compound's volatility and is essential for purification by distillation.

Methodology: Boiling Point Determination via Distillation

Distillation is a robust method for determining the boiling point of a liquid sample, particularly when a sufficient quantity (typically >5 mL) is available.[7] This method has the dual advantage of simultaneously purifying the compound and measuring its boiling point.

Causality Behind Experimental Choices:

-

Heating Mantle and Stirring: A heating mantle provides uniform heating to prevent bumping and decomposition. A stir bar ensures even temperature distribution throughout the liquid.

-

Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.[7] Placing it too high will result in a reading that is too low, and placing it too low may result in a reading influenced by superheated liquid.

-

Condenser: The condenser, with a continuous flow of cold water, ensures that the vapor efficiently condenses back to a liquid before being collected.

-

Venting: The system must be open to the atmosphere to prevent pressure buildup, which would alter the boiling point.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus as shown in the diagram below. Place 5-10 mL of diethyl pentylphosphonate and a magnetic stir bar into the round-bottom flask.

-

Heating: Begin heating the flask gently with the heating mantle while stirring.

-

Equilibration: Observe the liquid as it begins to boil and the vapor rises. A condensation ring will be observed moving up the flask walls.

-

Temperature Reading: Record the temperature when the vapor fully immerses the thermometer bulb and a stable temperature is maintained as the first few drops of distillate are collected in the receiving flask.[7]

-

Pressure Correction: Record the atmospheric pressure. If the atmospheric pressure is not 760 mmHg, a correction may be needed to determine the normal boiling point.

Visualization of Distillation Workflow:

Experimental Determination of Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. It is a critical parameter for assessing the potential for inhalation exposure and for modeling environmental transport.

Methodology: Vapor Pressure Determination via the Static Method

The static method is a direct and accurate way to measure the vapor pressure of a liquid at different temperatures. It involves placing the substance in a closed container, removing the air, and measuring the pressure of the vapor in equilibrium with the liquid at a controlled temperature.

Causality Behind Experimental Choices:

-

Degassing the Sample: It is crucial to remove any dissolved gases from the sample, as their presence would contribute to the total pressure, leading to an erroneously high vapor pressure reading. Freeze-pump-thaw cycles are a common and effective method for degassing.

-

Thermostatic Bath: A constant temperature bath is essential to ensure that the system reaches thermal equilibrium and that the measured vapor pressure corresponds to a specific, stable temperature.

-

Pressure Transducer: A sensitive pressure transducer is required to accurately measure the low vapor pressures that may be exhibited by compounds like diethyl pentylphosphonate, especially at ambient temperatures.

Step-by-Step Protocol:

-

Sample Preparation: Introduce a small amount of diethyl pentylphosphonate into a sample cell connected to a vacuum line and a pressure transducer.

-

Degassing: Freeze the sample with liquid nitrogen and evacuate the headspace. Close the valve to the vacuum pump and allow the sample to thaw. Repeat this freeze-pump-thaw cycle several times to remove all dissolved gases.

-

Equilibration and Measurement: Place the sample cell in a thermostatic bath set to the desired temperature. Allow the system to equilibrate until the pressure reading from the transducer is stable. This stable pressure is the vapor pressure of the sample at that temperature.

-

Data Collection: Repeat the measurement at several different temperatures to obtain a vapor pressure curve. The data can then be fitted to an equation, such as the Clausius-Clapeyron or Antoine equation, to describe the relationship between vapor pressure and temperature.

Visualization of Static Method Workflow:

References

-

The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. Available at: [Link]

-

Vapor Pressure of Triethyl and Tri- n -Propyl Phosphates and Diethyl Malonate | Request PDF - ResearchGate. Available at: [Link]

-

Diethyl 2-phenylethyl phosphonate Properties. Available at: [Link]

-

Diethyl pentylphosphonate | C9H21O3P | CID 592421 - PubChem - NIH. Available at: [Link]

-

Calculation of the Vapour Pressure of Organic Molecules by Means of a Group-Additivity Method and Their Resultant Gibbs Free Energy and Entropy of Vaporization at 298.15 K - PMC. Available at: [Link]

-

Vapor Pressure of Organophosphorus Nerve Agent Simulant Compounds - ResearchGate. Available at: [Link]

-

Determination of Vapor Pressures for Organophosphate Esters - ACS Publications. Available at: [Link]

-

Method 365.1, Revision 2.0: Determination of Phosphorus by Semi-Automated Colorimetry - EPA. Available at: [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Available at: [Link]

-

Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry - YouTube. Available at: [Link]

-

Vapour pressure of diethyl phthalate | Request PDF - ResearchGate. Available at: [Link]

-

Vapour Pressure of Diethyl Phthalate - NIST. Available at: [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. Available at: [Link]

-

Diethylphosphite - Wikipedia. Available at: [Link]

Sources

- 1. Diethyl pentylphosphonate | C9H21O3P | CID 592421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Diethyl allylphosphonate | 1067-87-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity Profile of Diethyl Pentylphosphonate in Acidic Media

Abstract

Organophosphorus compounds, specifically phosphonate esters, are of significant interest across various scientific disciplines, from medicinal chemistry to materials science. Their stability and reactivity are critical parameters influencing their application and environmental fate. This guide provides a comprehensive technical overview of the reactivity profile of a representative phosphonate ester, diethyl pentylphosphonate, under acidic conditions. We will explore the fundamental mechanisms of acid-catalyzed hydrolysis, kinetic considerations, influencing factors, and standard experimental protocols for studying these reactions. The insights provided herein are intended to equip researchers with the foundational knowledge required to predict, control, and analyze the behavior of phosphonate esters in acidic environments.

Introduction: The Significance of Phosphonate Ester Stability

Phosphonate esters are a class of organophosphorus compounds defined by a direct carbon-to-phosphorus (C-P) bond, distinguishing them from phosphates which possess a P-O-C linkage. This C-P bond confers significant stability against hydrolysis and enzymatic degradation compared to their phosphate counterparts. Diethyl pentylphosphonate (DEPP) serves as an excellent model compound for this class, featuring a linear alkyl chain on the phosphorus atom and two ethyl ester groups.

The reactivity of these ester groups, particularly in acidic media, is a pivotal aspect of their chemistry.[1] In drug development, phosphonate esters are often employed as prodrugs to mask the charge of the phosphonic acid, facilitating cell membrane permeability. The rate of hydrolysis to the active phosphonic acid is therefore a critical design parameter.[2] In environmental science, understanding the hydrolytic stability of phosphonates, some of which are used as herbicides or flame retardants, is essential for assessing their persistence and degradation pathways.[1][3] This guide will focus exclusively on the acid-catalyzed hydrolysis, a common transformation for this class of molecules.[4][5]

The Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of phosphonate diesters like DEPP in acidic media is a sequential process, occurring in two distinct steps to first yield the monoester and then the final phosphonic acid.[4][6] The reaction is generally understood to proceed via a nucleophilic substitution mechanism at the phosphorus center.

Step 1: Hydrolysis of the Diester to the Monoester

-

Protonation: The reaction is initiated by the protonation of the phosphoryl oxygen (P=O) by a hydronium ion (H₃O⁺).[7][8] This is the most basic site on the molecule and its protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A water molecule acts as the nucleophile, attacking the activated phosphorus center.[3][4]

-

Proton Transfer & Elimination: A proton is transferred from the attacking water molecule to one of the ethoxy groups, converting it into a good leaving group (ethanol). The C-O bond does not cleave; rather, the P-O bond is broken in what is typically an A_{Ac}2 mechanism (Acid-catalyzed, Acyl-cleavage, bimolecular).[5] The loss of an ethanol molecule results in the formation of the phosphonic acid monoester intermediate, ethyl pentylphosphonate.

Step 2: Hydrolysis of the Monoester to the Phosphonic Acid

-

The second hydrolysis step proceeds via an analogous mechanism. The monoester is protonated at the phosphoryl oxygen, activated for a second nucleophilic attack by water, leading to the elimination of the second ethanol molecule and the formation of pentylphosphonic acid.

Kinetic studies on various dialkyl phosphonates have shown that the second step—the fission of the second P-O-C bond—is typically the rate-determining step of the overall process.[4][6]

Caption: Generalized mechanism for the two-step acid-catalyzed hydrolysis of diethyl pentylphosphonate.

Kinetics and Factors Influencing Reactivity

The hydrolysis of phosphonate esters follows pseudo-first-order kinetics for each step, as the concentration of water in dilute aqueous acid is effectively constant.[4][6] The observed rate of hydrolysis is dependent on several key factors:

| Factor | Effect on Hydrolysis Rate | Causality |

| Acid Concentration (pH) | Increases with higher H⁺ concentration (lower pH).[2] | The initial protonation step is crucial for activating the phosphorus center. Higher acid concentration increases the concentration of the protonated intermediate, accelerating the reaction. However, at very high acid concentrations (>1.5 M HClO₄), rate inhibition has been observed for some organophosphorus esters, potentially due to reduced water activity.[3][5] |

| Temperature | Increases significantly with temperature. | Like most chemical reactions, hydrolysis has an activation energy barrier. Increased thermal energy provides more molecules with sufficient energy to overcome this barrier, leading to a faster reaction rate.[2] Microwave-assisted heating has been shown to dramatically reduce reaction times.[9] |

| Steric Hindrance | Decreases with bulkier alkyl groups on the ester (e.g., isopropyl vs. ethyl).[2] | Bulky groups around the phosphorus atom sterically hinder the approach of the water nucleophile, slowing the rate of attack.[2] Studies have shown that during acid catalysis, an isopropyl derivative hydrolyzes faster than a methyl ester, a finding that suggests electronic effects can sometimes outweigh steric effects in specific cases.[3][5] |

| Electronic Effects | Electron-withdrawing groups on the P-alkyl or ester moiety increase the rate.[2][4][6] | Electron-withdrawing groups enhance the electrophilicity (positive character) of the phosphorus atom, making it a more favorable target for nucleophilic attack by water.[2][4] Conversely, electron-donating groups slow the reaction.[4] |

Experimental Protocols for Studying Reactivity

A robust understanding of a compound's reactivity profile requires precise and reproducible experimental methods. The following section details a standard workflow for investigating the acid-catalyzed hydrolysis of diethyl pentylphosphonate.

Experimental Workflow: A Systematic Approach

The study of hydrolysis kinetics involves preparing the reaction, sampling at timed intervals, quenching the reaction, and analyzing the sample composition to determine the concentration of reactant and products over time.

Caption: Standard experimental workflow for a phosphonate ester hydrolysis kinetic study.

Detailed Protocol: HPLC-MS Monitoring of DEPP Hydrolysis

This protocol provides a general method for determining the stability of DEPP in a buffered acidic solution using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

1. Materials:

-

Diethyl pentylphosphonate (DEPP)

-

Aqueous buffer of desired pH (e.g., 0.1 M HCl, pH 1.0)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

HPLC grade acetonitrile (ACN) and water

-

C18 reversed-phase HPLC column

-

HPLC system with a Mass Spectrometer (MS) detector

2. Procedure:

-

Prepare a Stock Solution: Accurately prepare a 10 mg/mL stock solution of DEPP in acetonitrile.

-

Initiate the Reaction:

-

Pre-heat a sufficient volume of the acidic buffer to the desired reaction temperature (e.g., 50 °C) in a sealed reaction vessel with a magnetic stirrer.

-

At time t=0, add a small volume of the DEPP stock solution to the pre-heated buffer to achieve the target initial concentration (e.g., 0.1 mg/mL).

-

-

Sampling and Quenching:

-

At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately add the aliquot to a vial containing an equal volume of the cold quenching solution to stop the hydrolysis.

-

-

Sample Analysis:

-

Analyze the quenched samples by HPLC-MS. The separation on a C18 column will allow for the quantification of DEPP, the monoester intermediate, and the final phosphonic acid product.

-

The MS detector provides high specificity and allows for clear identification of each species based on its mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Construct a calibration curve for DEPP to determine its concentration in each sample.

-

Plot the natural logarithm of the DEPP concentration versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

-

Conclusion

The reactivity of diethyl pentylphosphonate in acidic media is dominated by the sequential, acid-catalyzed hydrolysis of its two ethyl ester groups. The reaction proceeds via a well-understood nucleophilic substitution mechanism, with the second hydrolysis step typically being rate-limiting. The rate of this degradation is highly sensitive to pH, temperature, and the steric and electronic environment around the phosphorus center. A systematic experimental approach, often employing HPLC-MS or ³¹P NMR, is essential for accurately quantifying the kinetics of this process. The principles and protocols outlined in this guide provide a robust framework for scientists and researchers to understand, predict, and manipulate the stability of phosphonate esters in their respective applications.

References

-

Harsági, N., Rádai, Z., Szigetvári, Á., Kóti, J., & Keglevich, G. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(17), 3793. Available from: [Link]

-

Keglevich, G., & Harsági, N. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Available from: [Link]

-

Wikipedia contributors. (2023, December 27). Phosphonate. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

-

Harsági, N., Rádai, Z., Szigetvári, Á., Kóti, J., & Keglevich, G. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. PubMed. Available from: [Link]

-

Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available from: [Link]

-

Dvořáková, H., & Holý, A. (2011). Microwave-Assisted Hydrolysis of Phosphonate Diesters: An Efficient Protocol for the Preparation of Phosphonic Acids. ChemInform. Available from: [Link]

-

Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Semantic Scholar. Available from: [Link]

-

Ataman Kimya. (n.d.). Phosphonate Ester. Available from: [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available from: [Link]

-

Chemguide. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. Available from: [Link]

Sources

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

Beyond the Phosphate Linkage: Stability Profiles of Diethyl Pentylphosphonate (DEPP)

Topic: Literature Review on the Stability of Pentyl-Diethyl Phosphonates Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Diethyl pentylphosphonate (DEPP) represents a critical structural pivot from traditional phosphate triesters (like TBP). By replacing one P-O-C linkage with a direct Phosphorus-Carbon (P-C) bond, DEPP exhibits enhanced hydrolytic and radiolytic stability while maintaining favorable solvent extraction properties. This guide synthesizes the physicochemical stability of DEPP, focusing on its resistance to hydrolysis, thermal decomposition pathways, and behavior under ionizing radiation. It provides actionable protocols for stability validation, designed for application scientists in nuclear reprocessing, flame retardant synthesis, and organophosphorus drug development.

Molecular Architecture & Thermodynamic Baseline

The stability of DEPP (

-

The P-C Bond: The P-C bond energy (~264 kJ/mol) renders the pentyl chain immune to hydrolytic cleavage under standard conditions. This bond acts as an inductive electron donor, increasing the basicity of the phosphoryl oxygen (

), which enhances metal coordination (e.g., with Actinides or Lanthanides) but also modifies the electrophilicity of the phosphorus center [1]. -

The Ester Linkage: The two ethoxy groups (

) remain the "Achilles' heel" of the molecule, susceptible to nucleophilic attack and thermal elimination.

Hydrolytic Stability: Mechanisms & Kinetics

Phosphonates generally exhibit superior hydrolytic stability compared to their phosphate counterparts. However, DEPP is not inert. Degradation is pH-dependent and follows distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis

In acidic media (common in PUREX/TRUEX processes), DEPP resists rapid degradation. The mechanism involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water.

-

Primary Degradation Product: Ethyl pentylphosphonic acid (Mono-ester).

-

Secondary Degradation Product: Pentylphosphonic acid (Di-acid).

Unlike TBP, which can release phosphoric acid (forming insoluble precipitates with metals), the ultimate breakdown product of DEPP is an organophosphonic acid, which remains organic-soluble, mitigating "third phase" formation in extraction scenarios [2].

Alkaline Hydrolysis

Base-catalyzed hydrolysis is significantly faster. Hydroxide ions (

Visualization: Hydrolysis Pathways

The following diagram illustrates the divergent pathways for acid and base hydrolysis.

Figure 1: Divergent hydrolytic pathways. Acid hydrolysis proceeds via alkyl-carbon attack, while base hydrolysis attacks the phosphorus center.

Thermal Integrity & Decomposition[2]

For applications in flame retardants or high-temperature synthesis, the thermal ceiling of DEPP is a critical parameter.

The McLafferty-Type Rearrangement

Dialkyl alkylphosphonates like DEPP are generally stable up to 180°C - 200°C . Above this threshold, they undergo a non-radical, unimolecular thermal decomposition known as cis-elimination (analogous to the Chugaev reaction or McLafferty rearrangement).

-

Mechanism: A cyclic six-membered transition state forms involving the phosphoryl oxygen and a

-hydrogen on the ethyl group. -

Products: Ethylene gas and the corresponding mono-acid.

-

Implication: This process is autocatalytic; the acidic product catalyzes further decomposition of the bulk ester [4].

Comparative Thermal Stability Data

| Compound Type | Structure | Onset of Decomposition ( | Mechanism |

| Phosphate | ~140°C - 160°C | Rapid Alkyl Elimination | |

| Phosphonate (DEPP) | ~190°C - 210°C | Moderate Elimination | |

| Phosphinate | > 230°C | Slow Elimination |

Table 1: Thermal stability hierarchy of organophosphorus esters. DEPP occupies a "Goldilocks" zone of stability.

Radiolytic Stability (Nuclear Context)

In nuclear fuel reprocessing (e.g., TALSPEAK or TRUEX protocols), extractants are subjected to intense gamma and alpha radiation.

-

Primary Damage Mode: Radical formation via C-H bond scission on the pentyl chain or C-O bond cleavage in the ester.

-

The P-C Shield: The P-C bond is remarkably resistant to radiolysis compared to the P-O-C linkage. Studies on zirconium phosphonates and liquid phosphonates indicate that while the ester groups may cleave (forming mono-acids), the phosphorus-pentyl backbone remains intact, preventing the formation of inorganic phosphoric acid [5].

-

G-Values: The yield of degradation products (G-value) for phosphonates is typically lower than that of TBP, indicating superior radiation resistance.

Experimental Protocols for Stability Validation

To validate the stability of DEPP in your specific matrix, the following self-validating workflows are recommended.

Protocol: NMR Kinetic Study

This is the gold standard for tracking phosphorus speciation without disrupting the equilibrium.

-

Preparation: Dissolve DEPP (0.1 M) in the target solvent (e.g., Dodecane/Toluene).

-

Internal Standard: Add Triphenylphosphate (TPP) at 0.05 M. TPP is chemically distinct and stable in neutral conditions, providing a reliable integration normalization.

-

Stress Condition: Heat sample to target temperature or contact with acid phase.

-